5-(cyclohexanesulfinyl)-1,2,3-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexylsulfinylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS2/c11-13(8-6-9-10-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPRZIULWIIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)C2=CN=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Cyclohexanesulfinyl 1,2,3 Thiadiazole
Retrosynthetic Disconnection Analysis of the 5-(Cyclohexanesulfinyl)-1,2,3-thiadiazole Scaffold
A retrosynthetic analysis of this compound suggests two primary disconnection points. The most logical approach involves disconnecting the carbon-sulfur bond between the C5 position of the thiadiazole ring and the sulfur atom of the cyclohexanesulfinyl moiety. This leads to a 5-substituted-1,2,3-thiadiazole precursor and a cyclohexanesulfinylating agent. This strategy allows for the early construction of the thiadiazole ring, followed by the introduction of the chiral sulfinyl group.
An alternative disconnection could involve the bonds within the 1,2,3-thiadiazole (B1210528) ring itself, breaking it down into simpler acyclic precursors. This approach would necessitate the simultaneous or sequential formation of the heterocyclic ring with the chiral sulfinyl group already in place on one of the building blocks. The feasibility of this approach would depend on the stability of the precursors and the reaction conditions required for cyclization.
Established Methodologies for 1,2,3-Thiadiazole Ring Construction
The 1,2,3-thiadiazole ring is a key structural motif, and several methods for its synthesis have been developed. isres.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Hurd-Mori synthesis is a classical and widely used method for the preparation of 1,2,3-thiadiazoles. wikipedia.org The reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂). wikipedia.orgresearchgate.net The success of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the hydrazone precursor. For instance, electron-withdrawing groups on a nitrogen atom within the precursor can lead to superior yields of the 1,2,3-thiadiazole product. nih.govnih.gov
Table 1: Examples of Hurd-Mori Reaction Conditions and Yields
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-protected pyrrolidine-hydrazono derivative | SOCl₂ | Methyl pyrrolo[2,3-d] nih.govrsc.orgmdpi.comthiadiazole-6-carboxylate | >90 | nih.gov |
| Semicarbazone of 2-oxoallobetulin | SOCl₂ | Thiadiazole derivative of allobetulin | Good | mdpi.com |
| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | Pyrazolyl-1,2,3-thiadiazole | Good-Excellent | mdpi.com |
Modern advancements to the Hurd-Mori synthesis have focused on developing more environmentally friendly and efficient catalytic and metal-free conditions. A notable improvement involves a facile and practical tetrabutylammonium (B224687) iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and sulfur, which proceeds under metal-free conditions. organic-chemistry.orgresearchgate.net This method offers an alternative to the often harsh conditions of the traditional Hurd-Mori reaction.
Beyond the Hurd-Mori synthesis, other cyclization reactions have been developed for the construction of the 1,2,3-thiadiazole ring. These alternatives can offer different substrate scopes and reaction conditions. Some of the conventional methods include the Wolff synthesis and the Pechmann synthesis. isres.org
More recent developments have focused on multicomponent reactions and transition-metal-free approaches. For example, a one-pot, three-component reaction of ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN) promoted by I₂/CuCl₂ has been reported for the synthesis of substituted 1,2,3-thiadiazoles. isres.org Additionally, an I₂/DMSO-mediated cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine provides access to 5-acyl-1,2,3-thiadiazoles. mdpi.com These methods highlight the ongoing efforts to develop more versatile and sustainable routes to this important heterocyclic scaffold.
Stereoselective Introduction of the Cyclohexanesulfinyl Moiety
The introduction of the chiral cyclohexanesulfinyl group is a critical step in the synthesis of the target molecule. Achieving high stereoselectivity at the sulfur atom is paramount.
Direct sulfinylation at the C5 position of a pre-formed 1,2,3-thiadiazole ring presents a potential synthetic route. This would likely involve the deprotonation of the C5 position with a strong base to generate a nucleophilic intermediate, which could then react with a suitable electrophilic cyclohexanesulfinylating agent. The choice of base and reaction conditions would be crucial to avoid unwanted side reactions or decomposition of the thiadiazole ring. The stereochemical outcome of such a reaction would depend on the nature of the chiral sulfinylating agent used.
The use of chiral sulfinyl groups as auxiliaries is a well-established and powerful strategy in asymmetric synthesis. nih.govacs.org Chiral sulfinamides, such as N-tert-butanesulfinamide, are particularly versatile and have been extensively used in the synthesis of nitrogen-containing heterocycles. nih.govrsc.org These chiral auxiliaries can direct the stereochemical outcome of reactions with high efficiency. rsc.orgnih.govrsc.org
In the context of synthesizing this compound, a strategy could involve the use of a chiral cyclohexanesulfinamide. This auxiliary could be condensed with a suitable ketone or aldehyde precursor to form a chiral sulfinylimine. researchgate.net Subsequent construction of the 1,2,3-thiadiazole ring from this chiral intermediate could then proceed, with the chiral sulfinyl group directing the stereochemistry of subsequent transformations or being retained in the final product after cleavage of the auxiliary. The highly stereodirecting nature of the sulfinyl group is a key advantage of this approach. rsc.org
Table 2: Common Chiral Sulfinyl Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Key Features | Typical Applications | Reference |
| N-tert-Butanesulfinamide (Ellman's auxiliary) | Commercially available in both enantiomeric forms, readily cleaved. | Asymmetric synthesis of amines and N-heterocycles. rsc.org | nih.gov |
| p-Toluenesulfinimines | UV active, allowing for easy reaction monitoring. | Asymmetric synthesis of chiral building blocks. | rsc.org |
The selection of the appropriate chiral auxiliary and the optimization of reaction conditions are critical for achieving high diastereoselectivity in the synthesis of the target molecule. The sulfinyl group's ability to act as a potent chiral director makes this a promising avenue for the stereocontrolled synthesis of this compound.
Oxidative Routes to Incorporate the Sulfinyl Group from Precursor Thioethers
The introduction of the cyclohexanesulfinyl group at the C5 position of the 1,2,3-thiadiazole ring is typically achieved through the oxidation of a precursor thioether, namely 5-(cyclohexylthio)-1,2,3-thiadiazole. This transformation requires careful selection of oxidizing agents and reaction conditions to achieve chemoselectivity, preventing over-oxidation to the corresponding sulfone or unwanted reactions with the thiadiazole ring itself.
The synthesis of the thioether precursor can be accomplished via nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the thiadiazole ring with cyclohexanethiol. Once the thioether is obtained, controlled oxidation is performed. The sulfur atom of the thioether is more nucleophilic and thus more susceptible to oxidation than the sulfur atom within the aromatic thiadiazole ring. However, strong oxidizing conditions can lead to the formation of the sulfone or oxidation of the ring.
Common reagents for the selective oxidation of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274). reddit.comnih.gov The choice of oxidant and solvent, along with control of temperature and stoichiometry, is critical for maximizing the yield of the desired sulfoxide (B87167). derpharmachemica.combeilstein-journals.org For instance, using one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, whereas an excess of the oxidant or higher temperatures can lead to the sulfone. derpharmachemica.comresearchgate.net Hydrogen peroxide in acidic media, such as glacial acetic acid, is another effective system for this transformation, often providing high yields of sulfoxides under mild, metal-free conditions. nih.gov
| Oxidizing Agent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temperature | Highly selective for sulfoxide formation. Considered a "green" oxidant as the byproduct is water. | nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or Tetrahydrofuran (THF), 0°C to room temperature | Stoichiometry is crucial; ~1 equivalent yields the sulfoxide, while ≥2 equivalents can produce the sulfone. | derpharmachemica.comrsc.org |
| Sodium periodate (NaIO₄) | Methanol/water, 0°C to room temperature | A mild and selective reagent for converting sulfides to sulfoxides without affecting other sensitive functional groups. | reddit.com |
| Oxone (Potassium peroxymonosulfate) | Methanol/water, room temperature | Effective for selective oxidation to sulfoxides, often avoiding sulfone formation. | derpharmachemica.comresearchgate.net |
Advanced Synthetic Methodologies and Functional Group Compatibility for Thiadiazole Derivatives
The construction of the 1,2,3-thiadiazole core is a fundamental aspect of synthesizing derivatives like this compound. Traditional methods such as the Hurd-Mori synthesis remain relevant, but modern approaches offer improvements in efficiency, substrate scope, and environmental impact. isres.orgmdpi.com These advanced methodologies often feature high functional group tolerance, which is essential for synthesizing complex molecules.
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of 1,2,3-thiadiazole derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the target compound in a sequential manner, avoiding the need for isolation of intermediates. This approach enhances operational simplicity and reduces waste.
A notable example is the transition-metal-free, three-component reaction involving enaminones, tosylhydrazine, and elemental sulfur. nih.govorganic-chemistry.org Mediated by iodine in dimethyl sulfoxide (DMSO), this method facilitates the cross-coupling and cyclization to produce 5-acyl-1,2,3-thiadiazoles in good to excellent yields. nih.govorganic-chemistry.orgresearchgate.net The reaction demonstrates broad functional group compatibility, tolerating both electron-donating and electron-withdrawing substituents. organic-chemistry.org
Another powerful one-pot approach involves the iodine/DMSO-catalyzed cyclization of N-tosylhydrazones with elemental sulfur. nih.govresearchgate.net This method can start directly from ketones, which react in situ with tosylhydrazine to form the N-tosylhydrazone intermediate, followed by cyclization with sulfur to yield 4-aryl-1,2,3-thiadiazoles. nih.govresearchgate.net The use of DMSO as both a solvent and an oxidant for regenerating the iodine catalyst makes this a highly step-economical process. nih.gov
| Reaction Type | Key Reactants | Catalyst/Mediator | Key Features | Reference |
|---|---|---|---|---|
| Three-Component Cyclization | Enaminones, Tosylhydrazine, Elemental Sulfur | I₂ / DMSO | Transition-metal-free; high functional group tolerance; moderate to excellent yields. | nih.govorganic-chemistry.orgresearchgate.net |
| One-Pot from Ketones | Aryl Ketones, Tosylhydrazine, Elemental Sulfur | I₂ / DMSO | Avoids isolation of N-tosylhydrazone intermediate; high step-economy. | nih.govresearchgate.net |
| Modified Hurd-Mori Reaction | N-Tosylhydrazones, Sulfur Source (e.g., S₈, NH₄SCN) | TBAI (Tetrabutylammonium iodide) or catalyst-free | Metal-free conditions; good yields and broad substrate scope. | organic-chemistry.org |
Modern synthetic chemistry increasingly utilizes photocatalysis and electrochemistry to drive reactions under mild and environmentally friendly conditions. These methods provide alternative activation pathways that often lead to unique reactivity and selectivity.
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a sustainable tool for constructing 1,2,3-thiadiazole rings. One such method employs an organic dye, cercosporin, as a photocatalyst to mediate the reaction between diazo compounds and a sulfur source. organic-chemistry.org This approach proceeds under mild conditions with good regioselectivity and compatibility with a range of functional groups, offering a green alternative to traditional thermal methods. organic-chemistry.org Photocatalysts based on the 4,7-diarylbenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole (BTZ) motif have also been developed, demonstrating the versatility of the thiadiazole core in mediating photochemical transformations. cityu.edu.hk
Electrochemical Synthesis: Electrochemical methods offer a powerful, oxidant-free approach to synthesizing 1,2,3-thiadiazoles. researchgate.net One strategy involves the anodic oxidation of α-phenylhydrazones at a constant current. nih.gov This process initiates an N,S-heterocyclization, yielding fully substituted 1,2,3-thiadiazoles at room temperature. nih.gov The reaction is notable for proceeding without the need for a base or an external chemical oxidant. nih.gov Another electrochemical approach involves the reaction of N-tosylhydrazones with elemental sulfur, where electrons serve as the reagents to facilitate the redox processes, again avoiding the use of chemical oxidants. researchgate.net These electrosynthesis techniques are highly efficient and align with the principles of green chemistry. researchgate.net
| Methodology | Key Reactants/Precursors | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Photocatalysis | Diazo compounds, Sulfur source | Visible light, Cercosporin catalyst | Mild conditions, sustainable, good functional group compatibility. | organic-chemistry.org |
| Electrochemistry | α-Phenylhydrazones | Constant current, undivided cell, room temperature | Base-free, external oxidant-free, scalable. | nih.gov |
| Electrochemistry | N-Tosylhydrazones, Elemental sulfur | NH₄I as electrolyte/catalyst | Metal-free, oxidant-free, avoids excess oxidants. | researchgate.net |
Reactivity and Chemical Transformations of 5 Cyclohexanesulfinyl 1,2,3 Thiadiazole
Reactivity Profile of the 1,2,3-Thiadiazole (B1210528) Ring System
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. Its electronic structure renders it susceptible to specific types of reactions, particularly those involving nucleophilic attack and interactions with strong bases.
The carbon atoms within the 1,2,3-thiadiazole ring, particularly the C5 position, are electron-deficient. chemicalbook.com This deficiency makes the C5 position a prime target for nucleophilic substitution reactions. chemicalbook.com In the case of 5-(cyclohexanesulfinyl)-1,2,3-thiadiazole, a suitable nucleophile can displace the cyclohexanesulfinyl group. However, a more prominent reaction pathway for 1,2,3-thiadiazoles, especially those unsubstituted at the C5 position, involves ring-opening reactions. nih.govmq.edu.au
One of the most characteristic reactions of the 1,2,3-thiadiazole core is its propensity to undergo ring cleavage. mq.edu.au This can be initiated by various means, including heat, light, or the presence of a strong base. mq.edu.au The process often involves the formation of an α-diazothioketone intermediate through a Dimroth-type equilibrium, which can then lose nitrogen gas to generate highly reactive species. mq.edu.au For 5-substituted 1,2,3-thiadiazoles, the nature of the substituent significantly influences the course of these reactions.
The treatment of 1,2,3-thiadiazoles that are unsubstituted at the C5 position with strong bases, such as organolithium compounds or potassium t-butoxide, is a well-established method for generating alkali-metal alkynethiolates. mq.edu.auingentaconnect.com This reaction proceeds through the deprotonation at the C5 position, followed by the elimination of molecular nitrogen and subsequent ring cleavage. mq.edu.au The resulting alkynethiolate is a versatile intermediate that can be trapped with various electrophiles. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com
For this compound, the presence of the sulfinyl group at the C5 position alters this typical reactivity. Instead of deprotonation at C5, a strong base is more likely to interact with the sulfinyl group or induce other transformations. However, the fundamental principle of base-induced ring cleavage and nitrogen extrusion remains a key aspect of 1,2,3-thiadiazole chemistry. mq.edu.aucdnsciencepub.comcdnsciencepub.com
| Reactant | Base | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| 1,2,3-Thiadiazole (unsubstituted at C5) | n-Butyllithium | Alkynethiolate | 1-Alkynyl thioethers (after alkylation) | ingentaconnect.com |
| 4-Phenyl-1,2,3-thiadiazole | Sodium methoxide | Thioketene | Methyl phenylthioneacetate | cdnsciencepub.com |
The 1,2,3-thiadiazole ring is generally considered to be electron-deficient, which makes it resistant to electrophilic attack on its carbon atoms. chemicalbook.com The presence of the electronegative nitrogen and sulfur atoms withdraws electron density from the ring carbons. chemicalbook.com Consequently, electrophilic substitution reactions, such as nitration or halogenation, are not facile on the 1,2,3-thiadiazole nucleus itself. chemicalbook.com Instead, electrophilic attack is more likely to occur at the nitrogen atoms, leading to quaternization. chemicalbook.com
Transformations Involving the Cyclohexanesulfinyl Group
The cyclohexanesulfinyl group attached to the C5 position of the thiadiazole ring introduces its own set of reactive possibilities, primarily centered around the stereogenic sulfur atom and its ability to be oxidized or reduced.
The sulfinyl group is a well-known chiral auxiliary in asymmetric synthesis due to its stereodirecting capabilities. rsc.org The lone pair of electrons on the sulfur atom and the oxygen atom create a stereochemically defined environment that can influence the approach of reagents in subsequent reactions. This property has been extensively utilized in the synthesis of various chiral molecules, including N-heterocycles. rsc.orgresearchgate.net
In the context of this compound, the chiral sulfinyl group can direct the stereochemical outcome of reactions occurring at or near the thiadiazole ring or on the cyclohexyl moiety. For instance, nucleophilic additions to functionalities on the cyclohexyl ring can be influenced by the orientation of the sulfinyl group, leading to the preferential formation of one diastereomer over another. rsc.org
| Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|
| Nucleophilic Addition | Enantiopure sulfinimines | Asymmetric construction of chiral building blocks | rsc.org |
| Electrophilic Cyclization | Chiral sulfinimines | Diastereoselective construction of new C-C bonds | rsc.org |
The sulfur atom in the sulfinyl group of this compound is in an intermediate oxidation state and can therefore be either oxidized to a sulfone or reduced to a sulfide (B99878). nih.gov Oxidation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This transformation can be useful for modifying the electronic properties and reactivity of the molecule.
Reduction of the sulfinyl group to the corresponding sulfide can also be accomplished using various reducing agents. These transformations provide a means to further functionalize the molecule and explore its chemical space. The selective transformation of either the sulfonyl or sulfinyl group can lead to a variety of other useful building blocks. nih.gov
Cleavage and Removal Strategies for the Sulfinyl Moiety
There is no specific information available in the scientific literature detailing the cleavage and removal of the cyclohexanesulfinyl moiety from the 5-position of a 1,2,3-thiadiazole ring. General methods for the cleavage of sulfoxide (B87167) groups in other molecular contexts often involve reductive or rearrangement-based strategies. However, the application of these methods to this compound, and the resulting impact on the thiadiazole ring, has not been documented.
Chemoselectivity and Regioselectivity in Complex Transformations of this compound
No studies have been published that investigate the chemoselectivity and regioselectivity of this compound in complex chemical transformations. The interplay between the electron-withdrawing nature of the sulfinyl group and the inherent reactivity of the 1,2,3-thiadiazole ring would be expected to govern its behavior in the presence of various reagents. However, without experimental data, any discussion on whether reactions would selectively occur at the sulfinyl group, the thiadiazole ring, or the cyclohexyl moiety would be purely speculative.
Exploration of Novel Reaction Pathways and Mechanistic Studies
The exploration of novel reaction pathways and detailed mechanistic studies for this compound have not been reported. Research in this area would be necessary to understand the fundamental reactivity of this compound and to explore its potential as a building block in organic synthesis. Such studies would involve computational modeling and experimental validation to elucidate reaction mechanisms and to discover new chemical transformations.
Theoretical and Computational Investigations of 5 Cyclohexanesulfinyl 1,2,3 Thiadiazole
Quantum Chemical Characterization of Electronic Structure and Energetics
Density Functional Theory (DFT) and Ab Initio Calculations
No specific DFT or ab initio calculation data for 5-(cyclohexanesulfinyl)-1,2,3-thiadiazole has been found in the public domain. Such calculations would typically provide insights into the optimized molecular geometry, total energy, and vibrational frequencies of the compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available. This analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule.
Analysis of Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping
There are no published studies detailing the distribution of atomic charges or the molecular electrostatic potential map for this compound. MEP mapping is instrumental in identifying the electrophilic and nucleophilic sites within a molecule.
Computational Conformational Analysis and Stereochemical Prediction
Diastereomeric and Enantiomeric Purity Prediction
Specific computational predictions regarding the diastereomeric and enantiomeric purity of this compound are not present in the available literature.
Molecular Dynamics Simulations for Conformational Stability
No molecular dynamics simulation studies have been found for this compound. These simulations would be essential for assessing the conformational stability and dynamics of the molecule over time.
Computational Reaction Mechanism Elucidation
Elucidating the reaction mechanisms of this compound would involve sophisticated computational techniques to map out the potential energy surfaces of its reactions.
Transition State Analysis and Reaction Coordinate Mapping
To understand the kinetics and thermodynamics of reactions involving this compound, researchers would typically locate and characterize the transition states for proposed reaction pathways. This involves calculating the vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to map the pathway from the transition state to the reactants and products, providing a detailed picture of the reaction progress.
Prediction of Reaction Pathways and Selectivity
Computational models can predict the most likely reaction pathways by comparing the activation energies of different potential routes. For a molecule like this compound, this could involve studying its thermal decomposition, cycloaddition reactions, or reactions at the sulfinyl group. The calculated energy barriers would help in predicting the regioselectivity and stereoselectivity of these reactions, guiding synthetic efforts.
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of novel compounds, aiding in their experimental characterization.
Computational Infrared (IR) Spectroscopy
Theoretical IR spectra for this compound would be calculated by performing a vibrational frequency analysis on the optimized molecular geometry. The resulting frequencies and their corresponding intensities would predict the positions and relative strengths of the absorption bands. These predicted spectra are often scaled to better match experimental data. Key vibrational modes would include the C-H stretches of the cyclohexane (B81311) ring, the N-N and C-S stretches of the thiadiazole ring, and the characteristic S=O stretch of the sulfinyl group.
Table 1: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Cyclohexane C-H | 2850-2960 | Stretching |
| Thiadiazole C-H | ~3100 | Stretching |
| Sulfinyl S=O | 1030-1070 | Stretching |
| Thiadiazole Ring | 1400-1600 | Stretching |
Computational Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
The prediction of ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus in the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then referenced against a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Thiadiazole H | 8.5-9.5 |
| Cyclohexane CH (adjacent to S) | 3.0-4.0 |
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Thiadiazole C5 | 150-160 |
| Thiadiazole C4 | 130-140 |
| Cyclohexane C1 | 60-70 |
Computational Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. For this compound, the predicted λ_max would correspond to transitions involving the π-system of the thiadiazole ring and potentially charge-transfer transitions involving the sulfinyl group.
Table 4: Hypothetical Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | 250-280 | > 0.1 |
It is crucial to reiterate that the data presented in the tables above are hypothetical and serve as illustrative examples of what a computational study would provide. Without dedicated research on this compound, no definitive theoretical data can be reported.
Advanced Synthetic Applications and Research Directions for 5 Cyclohexanesulfinyl 1,2,3 Thiadiazole
Development as a Chiral Building Block in Enantioselective Synthesis
There is no available information in the scientific literature regarding the use of 5-(cyclohexanesulfinyl)-1,2,3-thiadiazole as a chiral building block in enantioselective synthesis.
Asymmetric Synthesis of Nitrogen-Containing Heterocycles
No studies have been found that describe the application of this compound in the asymmetric synthesis of nitrogen-containing heterocycles.
Application in Complex Organic Molecule Construction
Research detailing the application of this compound in the construction of complex organic molecules is not present in the available scientific literature.
Contribution to Novel Methodologies in Organic Synthesis
There is no documented contribution of this compound to the development of novel methodologies in organic synthesis.
Design of Cascade Reactions and Multicomponent Transformations
No literature has been identified that discusses the design or implementation of cascade reactions or multicomponent transformations involving this compound.
Exploration in C-H Activation Strategies for Thiadiazoles
There is no evidence of this compound being explored in C-H activation strategies for the functionalization of the thiadiazole ring.
Investigation in Advanced Materials Chemistry
No investigations into the properties or applications of this compound in the field of advanced materials chemistry have been reported in the scientific literature.
Ligand Design in Coordination Chemistry
Thiadiazole derivatives have been widely explored as ligands in coordination chemistry due to the presence of multiple heteroatoms (nitrogen and sulfur) that can act as coordination sites. isres.orgresearchgate.net The nitrogen atoms of the thiadiazole ring are generally considered good coordination sites for a variety of metal ions. researchgate.net The sulfur atom in the ring can also participate in coordination, particularly with soft metal ions. mdpi.com
The compound this compound presents several potential coordination modes. The nitrogen atoms at the 2- and 3-positions of the thiadiazole ring are the most likely primary coordination sites. Additionally, the oxygen atom of the sulfinyl group could act as a coordination site, potentially leading to chelation and the formation of stable metal complexes. The bulky cyclohexyl group may introduce steric hindrance, influencing the geometry of the resulting metal complexes and potentially leading to the formation of unique coordination polymers or metal-organic frameworks (MOFs). mdpi.com
The chirality of the sulfinyl group is a particularly interesting feature for ligand design. Enantiomerically pure this compound could be employed as a chiral ligand in asymmetric catalysis. The precise spatial arrangement of the cyclohexyl group and the sulfoxide (B87167) oxygen relative to the thiadiazole ring could create a chiral environment around a coordinated metal center, enabling stereoselective transformations.
| Potential Coordination Site | Expected Donor Atom | Potential Bonding Interactions | Anticipated Influence of Substituent |
|---|---|---|---|
| N2 of Thiadiazole | Nitrogen | Sigma donation to metal center | Electronic effects from sulfinyl group may modulate basicity |
| N3 of Thiadiazole | Nitrogen | Sigma donation to metal center | Steric hindrance from adjacent cyclohexanesulfinyl group |
| Sulfinyl Oxygen | Oxygen | Coordination to hard metal ions, potential for chelation with N2 | Chiral environment due to stereogenic sulfur |
Photophysical Properties and Optoelectronic Applications of Thiadiazole-Based Systems
Thiadiazole-containing compounds have been investigated for their interesting photophysical properties and potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The electronic properties of these materials can be tuned by modifying the substituents on the thiadiazole ring.
The introduction of a cyclohexanesulfinyl group at the 5-position of the 1,2,3-thiadiazole (B1210528) ring is expected to influence its photophysical properties. The sulfinyl group can act as an electron-withdrawing or electron-donating group depending on the electronic context of the molecule, thereby affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, would alter the absorption and emission characteristics of the compound.
The inherent fluorescence of some thiadiazole derivatives suggests that this compound could be a candidate for use as an emissive material in OLEDs. mdpi.com Furthermore, the incorporation of sulfur atoms is known to facilitate intersystem crossing, which could make this compound interesting for applications in photodynamic therapy or as a triplet sensitizer. The bulky cyclohexyl group might also play a role in preventing aggregation-caused quenching in the solid state, a common issue in organic optoelectronic materials. rsc.org
| Property | Predicted Influence of Cyclohexanesulfinyl Group | Potential Optoelectronic Application |
|---|---|---|
| Absorption Spectrum | Shift in λmax due to electronic effects of the sulfinyl group | Light-harvesting material in OPVs |
| Emission Spectrum | Tunable emission color based on molecular design | Emissive layer in OLEDs |
| Quantum Yield | May be influenced by the heavy atom effect of sulfur and steric effects of the cyclohexyl group | Fluorescent probes and sensors |
| Intersystem Crossing | Enhanced by the presence of sulfur | Photosensitizers |
Emerging Research Frontiers in Organosulfur Heterocyclic Chemistry
The field of organosulfur heterocyclic chemistry is continually evolving, with new synthetic methodologies and applications being discovered. acs.orgthieme-connect.com Research is increasingly focused on the development of sustainable synthetic routes and the exploration of these compounds in materials science and medicinal chemistry. acs.orgopenmedicinalchemistryjournal.com
The study of compounds like this compound aligns with several emerging research frontiers. The development of efficient and stereoselective methods for the synthesis of chiral sulfoxides on heterocyclic scaffolds is an active area of research. Furthermore, the exploration of the unique reactivity of the 1,2,3-thiadiazole ring, which can undergo thermal or photochemical extrusion of dinitrogen to generate reactive intermediates, opens up possibilities for novel synthetic transformations. e-bookshelf.de
Future research on this compound could focus on several key areas:
Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure forms of the compound.
Coordination Chemistry and Catalysis: Investigating its properties as a chiral ligand in a range of asymmetric catalytic reactions.
Materials Science: Characterizing its photophysical properties in detail and evaluating its performance in optoelectronic devices.
Medicinal Chemistry: Exploring its potential biological activities, given the known pharmacological importance of both the 1,2,3-thiadiazole ring and sulfoxide-containing molecules.
The continued exploration of novel organosulfur heterocyclic compounds like this compound is poised to contribute significantly to the advancement of various fields of chemistry, from catalysis to materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(cyclohexanesulfinyl)-1,2,3-thiadiazole, and how are reaction conditions optimized to improve yield?
- Methodology : Synthesis typically involves a two-step process:
Thiadiazole Core Formation : Cyclohexanethiol reacts with halogenated thiadiazole precursors (e.g., 5-chloro-1,2,3-thiadiazole) via copper-catalyzed cross-coupling (70°C, inert atmosphere) to form the sulfanyl intermediate .
Oxidation to Sulfinyl : The sulfanyl group is oxidized using agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ under controlled acidic conditions (e.g., acetic acid, 0–5°C) to yield the sulfinyl derivative .
- Key Data : Copper catalysts (e.g., CuI) achieve ~85% yield for sulfanyl intermediates, while oxidation steps require stoichiometric oxidant ratios (1:1.2 substrate:oxidant) to minimize over-oxidation to sulfones .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the sulfinyl group’s presence via deshielded proton signals (e.g., δ 8.25–8.87 ppm for thiadiazole ring protons) and sulfur-induced shifts in adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 243.0521 for C₈H₁₁N₂OS₂) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Advanced Research Questions
Q. How does the sulfinyl group influence electronic properties and reactivity compared to sulfanyl analogs in 1,2,3-thiadiazoles?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations reveal the sulfinyl group increases electron-withdrawing effects, lowering the LUMO energy by ~1.2 eV compared to sulfanyl derivatives, enhancing electrophilic reactivity .
- Experimental Validation : Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potentials for sulfinyl derivatives, correlating with reduced electron density at the thiadiazole ring .
- Data Contradictions : Some studies report conflicting stability trends; resolution involves kinetic stability assays under varying pH and temperature .
Q. What strategies are employed to resolve contradictions in biological activity data for sulfinyl-thiadiazole derivatives?
- Methodology :
- Multi-Omics Profiling : Transcriptomic and proteomic analyses identify off-target interactions (e.g., unintended kinase inhibition) that may explain variability in cytotoxicity assays .
- Structure-Activity Relationship (SAR) : Systematic substitution of the cyclohexyl group (e.g., with fluorophenyl or thienyl) isolates contributions to antimicrobial efficacy. For example, fluorophenyl analogs show 4-fold higher activity against S. aureus (MIC = 2 µg/mL) .
- Case Study : Discrepancies in antiparasitic activity (e.g., Trypanosoma brucei) are resolved via metabolic stability assays in liver microsomes, revealing rapid sulfoxide reduction in certain species .
Q. How are computational tools integrated into the design of this compound derivatives for material science applications?
- Methodology :
- Molecular Docking : Predicts interactions with organic semiconductor matrices (e.g., P3HT polymer), where sulfinyl groups enhance π-π stacking distances (3.4 Å vs. 3.8 Å for sulfanyl) .
- Photophysical Modeling : Time-Dependent DFT (TD-DFT) simulates absorption spectra, guiding synthetic efforts toward OLED applications (e.g., λmax = 420 nm for blue-emitting derivatives) .
- Experimental Validation : Atomic force microscopy (AFM) confirms improved thin-film morphology in sulfinyl-based OLEDs, achieving 18% external quantum efficiency (EQE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
